N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 618427-47-7
VCID: VC20178656
InChI: InChI=1S/C16H14Cl2N6OS/c1-2-24-15(13-8-19-3-4-20-13)22-23-16(24)26-9-14(25)21-12-6-10(17)5-11(18)7-12/h3-8H,2,9H2,1H3,(H,21,25)
SMILES:
Molecular Formula: C16H14Cl2N6OS
Molecular Weight: 409.3 g/mol

N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 618427-47-7

Cat. No.: VC20178656

Molecular Formula: C16H14Cl2N6OS

Molecular Weight: 409.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 618427-47-7

Specification

CAS No. 618427-47-7
Molecular Formula C16H14Cl2N6OS
Molecular Weight 409.3 g/mol
IUPAC Name N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C16H14Cl2N6OS/c1-2-24-15(13-8-19-3-4-20-13)22-23-16(24)26-9-14(25)21-12-6-10(17)5-11(18)7-12/h3-8H,2,9H2,1H3,(H,21,25)
Standard InChI Key VTPNRTTVDNALEN-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=NC=CN=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems: a 3,5-dichlorophenyl group, a 1,2,4-triazole ring substituted with an ethyl group and a pyrazine moiety, and a sulfanyl-acetamide linker. The dichlorophenyl group contributes to lipophilicity and potential halogen bonding, while the triazole and pyrazine rings enhance hydrogen-bonding capabilities and π-π stacking interactions . The sulfanyl (-S-) bridge between the triazole and acetamide groups introduces conformational flexibility, influencing both solubility and target binding.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H14Cl2N6OS\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{N}_6\text{OS}
Molecular Weight409.3 g/mol
CAS Registry Number618427-47-7
IUPAC NameN-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
SMILES NotationCCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=NC=CN=C3
InChI KeyVTPNRTTVDNALEN-UHFFFAOYSA-N

These properties are critical for understanding its behavior in synthetic and biological contexts .

Stereoelectronic Features

The electron-withdrawing chlorine atoms on the phenyl ring polarize the aromatic system, enhancing electrophilic reactivity at the meta positions. The triazole ring’s nitrogen atoms act as hydrogen-bond acceptors, while the pyrazine group’s nitrogen atoms facilitate coordination with metal ions or polar residues in biological targets. Density functional theory (DFT) studies suggest that the sulfanyl linker adopts a gauche conformation in solution, optimizing steric interactions between the triazole and acetamide groups .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves a multi-step sequence:

  • Formation of the Triazole Core: Cyclocondensation of ethyl hydrazinecarboxylate with pyrazine-2-carbonitrile under acidic conditions yields 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol.

  • Sulfanyl-Acetamide Coupling: The thiol group undergoes nucleophilic substitution with 2-chloroacetamide in the presence of a base, forming the sulfanyl-acetamide intermediate.

  • Dichlorophenyl Incorporation: Reaction of the intermediate with 3,5-dichloroaniline via carbodiimide-mediated coupling completes the synthesis.

Table 2: Synthetic Yield Optimization

StepReagentsTemperature (°C)Yield (%)
Triazole FormationHCl, Ethanol8072
Sulfanyl CouplingKOH, DMF2585
Amide Bond FormationEDC, DMAP, Dichloromethane0–568

Yield improvements are achievable through microwave-assisted synthesis for the triazole step, reducing reaction times from 12 hours to 45 minutes .

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6) displays a singlet at δ 4.21 ppm for the methylene group adjacent to sulfur, and a doublet at δ 8.71 ppm for pyrazine protons .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/zm/z 409.1 [M+H]+^+, consistent with the molecular formula.

  • IR: Strong absorption at 1675 cm1^{-1} confirms the presence of the amide carbonyl group .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound demonstrates potent inhibition of cytochrome P450 17A1 (CYP17A1), a key enzyme in steroidogenesis, with an IC50_{50} of 0.42 μM. This activity is attributed to competitive binding at the enzyme’s heme-active site, facilitated by the triazole and pyrazine groups’ coordination with iron .

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus (ATCC 29213) reveal a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ciprofloxacin. The dichlorophenyl moiety enhances membrane permeability, while the sulfanyl group disrupts bacterial thioredoxin reductase .

Comparative Analysis with Structural Analogs

Table 3: Structural Modifications and Biological Impact

CompoundStructural VariationCYP17A1 IC50_{50} (μM)MIC (μg/mL)
N-(3,5-dichlorophenyl)-target compoundBaseline0.428
N-(3-fluorophenyl) analog–Cl replaced with –F1.8932
N-(pyridinyl) derivativePhenyl replaced with pyridine3.1464
Des-chloro analogNo chlorine substituents>10>128

The dichlorophenyl group is critical for potency, as its removal reduces CYP17A1 inhibition by 24-fold. Fluorine substitution diminishes antimicrobial activity, likely due to reduced lipophilicity .

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